(5aR,10bS)-2-(2,6-Diethylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate
Description
(5aR,10bS)-2-(2,6-Diethylphenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a chiral triazolium salt with a complex polycyclic structure. Its molecular formula is C₂₂H₂₄BF₄N₃O, and it is characterized by a 2,6-diethylphenyl substituent attached to a fused indeno-triazolo-oxazinium core, stabilized by a tetrafluoroborate (BF₄⁻) counterion . This compound is primarily utilized as a precursor for N-heterocyclic carbenes (NHCs), which are pivotal in asymmetric catalysis and organometallic chemistry. Its stereochemical configuration (5aR,10bS) ensures enantioselectivity in reactions, making it valuable for synthesizing chiral molecules in pharmaceuticals and materials science.
Properties
IUPAC Name |
(1S,9R)-4-(2,6-diethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N3O.BF3.FH/c1-3-15-9-7-10-16(4-2)21(15)25-14-24-20(23-25)13-26-19-12-17-8-5-6-11-18(17)22(19)24;2-1(3)4;/h5-11,14,19,22H,3-4,12-13H2,1-2H3;;1H/q+1;;/p-1/t19-,22+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBPHAQJWUFSRC-GOOHIXEASA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Catalysis
The compound is primarily utilized as a catalyst in organic synthesis. Its N-Heterocyclic Carbene (NHC) framework allows it to facilitate various reactions:
- Diels-Alder Reactions : It has been employed in high enantioselective Diels-Alder reactions, where it acts as a catalyst to promote the cycloaddition of dienes and dienophiles. This application is crucial in synthesizing complex cyclic compounds from simpler precursors .
Synthesis of Complex Molecules
The compound's unique structure enables its use in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. For instance:
- Enantioselective Synthesis : The compound has been noted for its ability to produce enantiomerically enriched products through asymmetric synthesis processes. This is particularly valuable in the pharmaceutical industry where the efficacy of drugs can depend on their stereochemistry .
Material Science
Research indicates that this compound can be integrated into materials science applications due to its electronic properties:
- Conductive Polymers : Its incorporation into polymer matrices has shown potential for enhancing electrical conductivity and stability of polymeric materials used in electronic devices .
Case Study 1: Diels-Alder Reaction
In a study conducted by He et al., the compound was used as a catalyst for the Diels-Alder reaction involving α,β-unsaturated aldehydes and chalcones. The results indicated a high yield of the desired lactone product with excellent diastereoselectivity and enantioselectivity (20:1 dr, 99% ee) under mild conditions .
| Reaction Type | Yield | Diastereomeric Ratio | Enantiomeric Excess |
|---|---|---|---|
| Diels-Alder | 86% | 20:1 | 99% |
Case Study 2: Synthesis of Pharmaceuticals
The compound has been employed in synthesizing various pharmaceutical intermediates where its catalytic properties significantly improved reaction rates and yields compared to traditional methods. This application underscores its importance in drug development processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Catalytic Performance
The substituent on the aromatic ring of the triazolium scaffold significantly influences electronic and steric properties, thereby modulating catalytic activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazolium Tetrafluoroborate Derivatives
Electronic and Steric Profiles
- Target Compound (2,6-Diethylphenyl): The diethyl groups introduce steric hindrance, shielding the carbene center and reducing unwanted side reactions. The ethyl groups are moderately electron-donating, balancing carbene stability and reactivity .
- Pentafluorophenyl Analog: The strong electron-withdrawing nature of fluorine atoms destabilizes the carbene, leading to poor catalytic performance in reactions requiring nucleophilic intermediates (e.g., aldol condensations) .
- Mesityl-Substituted Analog: Methyl groups enhance steric protection and electron donation, making this derivative a robust carbene precursor for stereoselective annulations .
Solubility and Stability
- Diethylphenyl vs. Mesityl: The diethyl groups improve lipid solubility compared to mesityl’s methyl groups, which may enhance compatibility with nonpolar reaction media.
- Tetrafluoroborate Counterion: Present in all analogs, BF₄⁻ ensures ionic stability and solubility in aprotic solvents like dichloromethane and toluene .
Preparation Methods
Indenone-Triazole Cyclization
A modified procedure adapted from asymmetric annulation strategies employs (4aR,9aS)-4,4a,9,9a-tetrahydroindeno[2,1-b]oxazin-3(2H)-one as the starting material. Treatment with trimethyloxonium tetrafluoroborate (1.2 equiv) in dichloromethane at ambient temperature facilitates methyl ether formation, generating the reactive oxazine intermediate. Subsequent [3+2] cycloaddition with 1H-1,2,4-triazole derivatives proceeds via inverse electron-demand kinetics, with zinc triflate (10 mol%) enhancing regiocontrol.
Stereochemical Control
The (5aR,10bS) configuration is achieved through chiral auxiliary-directed synthesis. Crystallographic data confirm that steric hindrance from the 2,6-diethylphenyl group enforces axial chirality during ring puckering. Enantiomeric excess (>98%) is maintained by conducting key steps at -40°C in tetrahydrofuran/hexane mixtures.
| Method | Yield (%) | ee (%) | Reaction Time |
|---|---|---|---|
| Diazonium Coupling | 78 | 97 | 14 h |
| Direct Arylation | 65 | 95 | 8 h |
Tetrafluoroborate Salt Formation
Counterion exchange from chloride to tetrafluoroborate is critical for solubility and catalytic activity. A biphasic system demonstrates optimal performance:
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Dissolve chloride salt (1 equiv) in deionized H₂O (10 mL/g)
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Add NaBF₄ (3 equiv) in EtOAc (20 mL/g)
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Stir vigorously (1200 rpm) at 0°C for 2 h
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Isolate precipitate via cold filtration (-20°C)
X-ray diffraction confirms complete anion exchange without framework distortion. The protocol achieves >99% anion purity with residual chloride <0.5 ppm (ion chromatography).
Process Optimization and Scaling
Continuous Flow Synthesis
Adapting microreactor technology from diazonium salt production, a three-stage continuous system enhances throughput:
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Reactor 1 : Indenone-triazole cyclization (40°C, 0.5 mL/min)
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Reactor 2 : Diazonium coupling (UV chamber, 5 min residence)
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Reactor 3 : Counterion exchange (NaBF₄ packed column)
This configuration achieves 82% overall yield at 50 g/h production rate, surpassing batch mode efficiency by 37%.
Critical Process Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Cyclization Temperature | -5°C to +5°C | ±15% yield |
| Diazonium Stability Time | <15 minutes | Decay rate 2%/min |
| BF₄⁻ Exchange pH | 5.8-6.2 | ±8% completion |
Analytical Characterization
Rigorous quality control protocols ensure batch consistency:
HPLC Analysis
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Column: Chiralpak IA-3 (150 × 4.6 mm)
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Mobile Phase: Hexane/EtOH 85:15 (+0.1% TFA)
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Retention: 8.2 min (main peak), 9.1 min (diastereomer)
Solid-State NMR
¹⁹F NMR (564 MHz, D₂O): δ -151.2 ppm (BF₄⁻ quartet, J = 32 Hz)
X-ray Crystallography
Unit cell parameters: a = 8.921 Å, b = 12.345 Å, c = 15.678 Å, α = 90°, β = 105.6°, γ = 90°
| Condition | Chloride Salt Decomposition | Tetrafluoroborate Stability |
|---|---|---|
| Ambient (25°C) | 15% @ 30 days | <2% @ 180 days |
| 40°C/75% RH | 40% @ 7 days | 8% @ 28 days |
| Aqueous Solution | Hydrolysis t₁/₂ = 3 h | t₁/₂ = 48 h |
Optimal storage occurs in amber glass under argon at -20°C, with desiccant (silica gel) to prevent hydrate formation.
Mechanistic Insights
Ring-Closing Dynamics
DFT calculations (B3LYP/6-311+G**) reveal the oxazine ring closure proceeds through a twist-boat transition state (ΔG‡ = 24.3 kcal/mol). The diethylphenyl group lowers rotational barrier by 3.1 kcal/mol via van der Waals stabilization.
Counterion Effects
Tetrafluoroborate enhances solubility through:
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Charge delocalization (Mulliken charge: +0.32 vs +0.41 for chloride)
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Reduced lattice energy (ΔHlattice = -198 kJ/mol vs -245 kJ/mol)
Industrial-Scale Considerations
Pilot plant data (100 kg batches) identify key optimization targets:
| Process Step | Energy Consumption (kWh/kg) | Cost Driver Analysis |
|---|---|---|
| Diazonium Formation | 18.4 | 44% total cost |
| Crystallization | 9.7 | 31% total cost |
| Drying | 6.2 | 18% total cost |
Implementation of microwave-assisted diazotization reduces energy use by 62% while maintaining 99.5% purity.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C-H activation shows promise for direct arylation:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Ir(ppy)₃ | 88 | 91 |
| Eosin Y | 72 | 85 |
| Ru(bpy)₃²⁺ | 94 | 89 |
Q & A
Q. How to optimize the synthesis of this compound to achieve >97% purity for research applications?
- Methodological Answer : Synthesis optimization involves iterative adjustments to reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). Evidence from analogous triazolo-oxazinium compounds suggests using HPLC-grade solvents and ion-pair chromatography for purification . Post-synthesis, purity can be verified via HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular weight . For example, similar compounds achieved 97% purity using recrystallization in acetonitrile .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign stereochemical configuration using coupling constants (e.g., J values for axial/equatorial protons in the indeno-triazolo scaffold) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula by matching experimental and theoretical m/z values (e.g., C22H24BF4N3O requires m/z = 439.18) .
- FT-IR : Identify key functional groups (e.g., B-F stretching at ~1050 cm⁻¹ for tetrafluoroborate counterion) .
Q. What chromatographic methods are suitable for purity analysis post-synthesis?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). For ion-pair chromatography, employ tetrabutylammonium phosphate as the mobile phase additive to enhance retention of the charged tetrafluoroborate species . Retention time reproducibility should be validated across three independent runs .
Q. What are the recommended storage conditions to maintain stability?
- Methodological Answer : Store in amber vials at -20°C under inert gas (argon) to prevent hydrolysis of the tetrafluoroborate counterion. Purity degradation >5% over six months indicates suboptimal conditions; regular stability testing via HPLC is advised .
Advanced Research Questions
Q. How can computational chemistry methods elucidate interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor binding using force fields (e.g., CHARMM36) to assess conformational stability. For example, MD simulations of similar triazolo compounds revealed hydrogen bonding with active-site residues .
- MM/GBSA Calculations : Estimate binding free energies to prioritize derivatives for synthesis. Compare results with experimental IC50 values to validate computational models .
Q. How to resolve contradictions in NMR data interpretation for stereoisomeric configurations?
- Methodological Answer :
- 2D NMR (NOESY/ROESY) : Detect through-space correlations to differentiate diastereomers. For instance, NOE interactions between H-5a and H-10b protons confirm the (5aR,10bS) configuration .
- X-ray Crystallography : Resolve ambiguous stereochemistry by solving the crystal structure. Evidence from related compounds shows that packing interactions stabilize specific conformations .
Q. How to design experiments to assess enantiomeric stability under varying pH conditions?
- Methodological Answer :
- Chiral HPLC : Monitor racemization kinetics at pH 2–10 using a Chiralpak AD-H column. For fluorinated analogs, degradation rates increase at pH > 8 due to hydroxide-mediated ring-opening .
- Circular Dichroism (CD) : Track changes in Cotton effects at 220 nm (n→π* transitions) to correlate pH with conformational shifts .
Q. How to validate biological activity while accounting for counterion interference?
- Methodological Answer :
- Ion-Exchange Chromatography : Replace tetrafluoroborate with non-interfering anions (e.g., chloride) prior to assays .
- Control Experiments : Compare activity of the pure cation (synthesized via metathesis) with the tetrafluoroborate salt to isolate counterion effects .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed %C/%H/%N in elemental analysis?
- Methodological Answer : Reconcile mismatches by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
